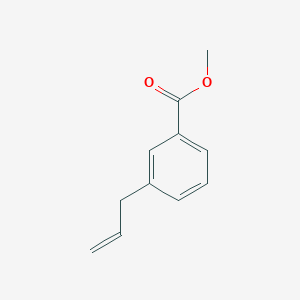

Methyl 3-allylbenzoate

Description

Significance of Methyl 3-Allylbenzoate as a Chemical Entity

The significance of this compound in a research context stems from its structure: a stable benzoate (B1203000) ester functionalized with a reactive allylic side chain. This unique combination allows for selective chemical transformations at different parts of the molecule. The ester group can undergo reactions typical of carboxylates, while the allyl group provides a handle for a wide range of modern synthetic operations, including metal-catalyzed cross-coupling and addition reactions.

While extensive literature dedicated solely to this compound is not widespread, its utility is demonstrated in its use as a precursor for more complex molecules. For instance, it serves as a substrate for direct cyclopropanation reactions, where the double bond of the allyl group is converted into a cyclopropane (B1198618) ring, a valuable motif in medicinal chemistry. ontosight.ai This application underscores its role as a useful building block in the synthesis of novel organic structures.

Physicochemical Properties of this compound Note: Experimental data for this specific compound is limited in public literature. The values presented are primarily estimated or based on data for the parent compound, methyl benzoate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | N/A |

| Molecular Weight | 176.21 g/mol | N/A |

| Appearance | Expected to be a colorless liquid | Inferred from similar compounds like methyl benzoate. |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. | Inferred from general properties of esters. waocp.org |

| CAS Number | 20849-83-6 | N/A |

Positioning of this compound within Ester Chemistry and Allylic Systems

This compound is a member of two important classes of organic compounds: benzoate esters and allylic systems. Its chemical behavior is defined by the reactivities of these two functional groups.

Ester Chemistry: The methyl benzoate portion of the molecule undergoes reactions characteristic of esters. A primary reaction is hydrolysis, which can be catalyzed by acid or base to yield 3-allylbenzoic acid and methanol (B129727). molport.comgoogle.com The ester can also undergo transesterification in the presence of another alcohol and a suitable catalyst. chemscene.com The ester group is generally deactivating and meta-directing for electrophilic aromatic substitution, influencing how the aromatic ring might react to further functionalization.

Allylic System Chemistry: The allyl group (prop-2-en-1-yl) is a highly versatile functional group in modern organic synthesis. Its terminal double bond and allylic C-H bonds are sites for numerous transformations.

Allylic Substitution: The compound can participate in palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution, where nucleophiles can be added to the allylic position. chemscene.comnih.gov

Cross-Coupling Reactions: The allyl group can be a component in various cross-coupling reactions, enabling the formation of complex carbon-carbon bonds.

Addition Reactions: The double bond can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation.

Radical Reactions: Research has shown that allyl carboxylates can be engaged in photoinduced, phosphine-catalyzed radical reactions to achieve 1,3-difunctionalization.

The presence of both the ester and the allyl group makes this compound a valuable bifunctional molecule, allowing chemists to perform sequential or orthogonal transformations to build molecular complexity.

Interactive Table: Key Reactions of Functional Groups in this compound

| Functional Group | Reaction Type | General Description |

| Ester | Hydrolysis | Cleavage of the ester bond by water (acid or base-catalyzed) to form a carboxylic acid and an alcohol. google.com |

| Ester | Transesterification | Exchange of the methoxy (B1213986) group with another alkoxy group from an alcohol. chemscene.com |

| Allyl | Allylic Substitution | Substitution of a leaving group at the allylic position, often catalyzed by transition metals like palladium. nih.gov |

| Allyl | Oxidation | The double bond can be oxidized to form epoxides or diols, or the allylic C-H bond can be oxidized. chemscene.com |

| Allyl | Radical Addition | Addition of radical species across the double bond. |

Historical Context of Related Benzoate and Allyl Ester Research

The study of esters, including benzoates, is a foundational part of organic chemistry. Early research, dating back to the 19th and early 20th centuries, focused on understanding the mechanisms of their formation (esterification) and cleavage (hydrolysis). Studies in the mid-20th century began to explore the finer details of reaction kinetics and the influence of substituents on the aromatic ring on reaction rates. molport.com

Similarly, the chemistry of allyl compounds has a long history. Early work recognized the unique reactivity of the allylic position. However, the true synthetic power of allyl esters and related compounds was unlocked with the advent of transition metal catalysis in the latter half of the 20th century. The development of reactions like the palladium-catalyzed allylic alkylation marked a significant milestone, providing a powerful tool for stereoselective C-C and C-heteroatom bond formation.

In recent decades, research has continued to expand the synthetic utility of both benzoate and allyl esters. Modern studies focus on developing highly selective and efficient catalytic systems for their transformation. For example, research into the deprotection of allyl esters using cobalt catalysis showcases ongoing innovation in functional group manipulation. The use of substituted benzoates and allyl derivatives in asymmetric catalysis to create chiral molecules is now a major field of research, essential for the synthesis of pharmaceuticals and other bioactive compounds. This compound, as a molecule combining these two functionalities, is a product of this long history of research and a tool for its future development.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-prop-2-enylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h3-4,6-8H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBALXZYFQJNUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441678 | |

| Record name | Methyl 3-allylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61463-60-3 | |

| Record name | Methyl 3-allylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Methyl 3 Allylbenzoate

Catalytic Functionalization of the Allylic Moiety

The allyl group is a versatile handle for introducing molecular complexity. Its reactivity is primarily centered around the C=C double bond and the adjacent allylic C-H bonds. Modern catalytic methods have enabled highly selective transformations at these positions.

Allylic C-H Activation and Functionalization (e.g., Sulfamidation)

Direct functionalization of allylic C(sp³)—H bonds represents a highly atom-economical strategy, as it circumvents the need for pre-installing a leaving group on the substrate. This approach typically involves a transition metal catalyst that facilitates the cleavage of a C-H bond to form a metal-allyl intermediate, which can then react with a variety of coupling partners.

Group IX metals (Co, Rh, Ir) have emerged as powerful catalysts for these transformations, offering reactivity that is often complementary to more traditional palladium-based systems. For instance, iridium(III) catalysis can achieve intermolecular branch-selective allylic C-H amidation. The reaction proceeds through the formation of an allyl-Ir(III) intermediate, followed by oxidative amidation using dioxazolones as nitrenoid precursors. This method allows for the installation of various amides at the branched position of terminal alkenes with good yields and regioselectivity.

A general scheme for this type of transformation is as follows:

C-H Activation: The metal catalyst coordinates to the alkene and activates a proximate allylic C-H bond, often forming a π-allylmetal complex.

Functionalization: A nucleophile or electrophile attacks the activated allyl group, forming a new carbon-carbon or carbon-heteroatom bond.

Catalyst Regeneration: The product dissociates, regenerating the active catalyst for the next cycle.

Metal-free methods have also been developed. For example, a selenium-catalyzed allylic C-H amination provides an efficient route for post-polymerization modification of polynorbornenes, showcasing the utility of this chemistry in materials science.

Asymmetric Allylic Alkylation Reactions

Asymmetric allylic alkylation (AAA) is a cornerstone reaction in organic synthesis for the enantioselective formation of C-C and C-heteroatom bonds. The transformation typically employs a palladium catalyst in conjunction with a chiral ligand. The generally accepted mechanism for a palladium-catalyzed AAA involves the following key steps:

Oxidative Addition: A Pd(0) complex reacts with an allylic substrate (often an allylic acetate (B1210297) or carbonate) to form a π-allyl-Pd(II) intermediate.

Nucleophilic Attack: A nucleophile, often a soft carbanion like a malonate enolate, attacks one of the termini of the π-allyl complex.

Reductive Elimination: The catalyst is regenerated to Pd(0), and the alkylated product is released.

The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a chiral environment around the palladium center, thereby directing the nucleophilic attack to one of the two enantiotopic termini of the π-allyl intermediate. A recent advancement involves the generation of a 2-aza-π-allyl palladium complex via C(sp³)-H activation of N-allyl imines, which then react with glycinates to yield vicinal diamino derivatives with high diastereo- and enantiocontrol. acs.org

| Catalyst/Ligand | Nucleophile | Substrate Type | Enantiomeric Excess (ee) |

| Pd(0) / Chiral Phosphine | Malonate Esters | Allyl Acetates | Often >90% |

| Pd(0) / (S,S)-Cy-DIOP | Glycinates | N-Allyl Imines | High |

| Pd(II) / Sulfoxide-Oxazoline | Various | Terminal Olefins | High |

1,3-Difunctionalization Reactions of Allyl Carboxylates (e.g., Carbobromination)

While allylic substitution and 1,2-difunctionalization of allyl groups are well-established, the catalytic 1,3-difunctionalization of allyl carboxylates has been a more elusive transformation. Recently, a novel method has been developed for the photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates. wikipedia.orglibretexts.org

This reaction affords valuable substituted isopropyl carboxylates and demonstrates broad functional group tolerance. The proposed mechanism is distinct from traditional two-electron pathways and involves a non-chain radical process:

Formation of an electron donor-acceptor (EDA) complex.

A 1,2-radical migration (RaM) inspired by the Surzur-Tanner rearrangement.

A final bromine-atom transfer step to yield the 1,3-difunctionalized product. wikipedia.orglibretexts.org

This transformation expands the synthetic utility of allyl carboxylates, providing access to complex building blocks through a unique radical-mediated pathway. libretexts.org

Reactivity of the Ester Group in Methyl Benzoate (B1203000) Compounds

The methyl ester group of benzoate compounds is a classic carbonyl functionality. Its primary reactivity involves nucleophilic attack at the electrophilic carbonyl carbon, typically resulting in a tetrahedral intermediate that can then expel the methoxide (B1231860) leaving group in a nucleophilic acyl substitution.

Hydrosilylation Studies on Related Esters

Hydrosilylation of esters is a reduction method that uses silanes as the reducing agent, offering an alternative to metal hydride reagents like LiAlH₄ or NaBH₄. This process can reduce esters to alcohols or, under certain conditions, stop at the aldehyde stage. The reaction is typically catalyzed by transition metal complexes or strong Lewis acids. wikipedia.orgacs.org

For example, iridium(III) metallacycles have been shown to catalyze the selective reduction of esters to aldehydes via hydrosilylation, followed by hydrolysis. researchgate.net The proposed mechanism involves the activation of the silane (B1218182) by the iridium catalyst, which then interacts with the carbonyl group of the ester. researchgate.net While direct hydrosilylation to the corresponding ether is possible, another related and important transformation is hydrodeoxygenation. The hydrodeoxygenation of methyl benzoate to toluene (B28343) has been achieved using iron carbide nanoparticles under magnetic induction with H₂ as the reductant. acs.orgacs.org This process involves the complete removal of the carbonyl and methoxy (B1213986) groups, replacing them with two hydrogen atoms.

Representative Catalytic Systems for Ester Reduction:

| Catalyst System | Reductant | Product(s) |

| Iridium(III) Metallacycle | Diethylsilane | Aldehyde (after hydrolysis) researchgate.net |

| Iron Carbide Nanoparticles (ICNPs) | H₂ | Toluene acs.orgacs.org |

| Al-modified KMn/SiO₂ | H₂ | Benzaldehyde, Benzene (B151609), Toluene rsc.org |

Carbanion Chemistry and Nucleophilic Additions to Benzoate Esters

Carbanions are potent carbon-based nucleophiles that readily react with the electrophilic carbonyl carbon of benzoate esters. siue.eduwikipedia.org These reactions are fundamental to forming new carbon-carbon bonds. A classic example of this reactivity is the mixed Claisen condensation.

In a mixed Claisen condensation, an enolizable ester or ketone reacts with a non-enolizable ester, such as methyl benzoate, in the presence of a strong base (e.g., sodium ethoxide). pressbooks.pubpdx.edulibretexts.org Since methyl benzoate lacks α-hydrogens, it cannot form an enolate and can only act as the electrophilic acceptor. pressbooks.publibretexts.org

The mechanism proceeds as follows:

A strong base deprotonates an enolizable carbonyl compound (e.g., ethyl acetate) to form a nucleophilic enolate.

The enolate attacks the carbonyl carbon of methyl benzoate, forming a tetrahedral intermediate.

The intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group.

The resulting β-keto ester is deprotonated by the methoxide, driving the equilibrium toward the product. An acidic workup is required to protonate this final enolate.

This reaction is a powerful tool for synthesizing β-keto esters, which are valuable intermediates in organic synthesis. pdx.eduwikipedia.org

Mechanistic Investigations of Methyl 3 Allylbenzoate Transformations

Catalytic Reaction Mechanisms

Transition metal catalysis is a cornerstone for the transformation of allylic compounds like methyl 3-allylbenzoate. nih.gov A common mechanistic pathway involves the oxidative addition of a low-valent transition metal, such as Palladium(0) or Iridium(I), to the allylic system. This step forms a characteristic π-allyl metal complex.

For instance, Palladium(0) catalysts react with allylic esters to generate electrophilic cationic π-allylpalladium intermediates. nih.gov The existence of these transient π-allyl-palladium species has been confirmed using NMR techniques. nih.govresearchgate.net Once formed, this intermediate is susceptible to attack by nucleophiles. The nucleophilic attack typically occurs on the face opposite to the palladium metal, resulting in an inversion of configuration. nih.gov The catalytic cycle is completed by a reductive elimination step, which forms the final product and regenerates the active Pd(0) catalyst. nih.gov

Similarly, Iridium-based catalysts can form π-allyliridium complexes. nih.gov These 18-electron complexes are often stable enough to be isolated and characterized. nih.gov The subsequent reaction with a nucleophile, such as an amine or a malonate, proceeds to form new carbon-nitrogen or carbon-carbon bonds with high regioselectivity. nih.gov Nickel-catalyzed reactions also proceed through a standard catalytic cycle involving oxidative addition of the Ni(0) species to the substrate, followed by transmetalation with a coupling partner (like an arylboronic acid), and concluding with reductive elimination to yield the product and regenerate the Ni(0) catalyst. nih.gov

| Metal Catalyst System | Key Intermediate | Typical Nucleophile/Reagent | Key Mechanistic Steps |

|---|---|---|---|

| Palladium(0) with Phosphine Ligands | π-Allylpalladium Complex nih.govnih.gov | Malonates, Amines, Phenylsulfinylacetate nih.gov | Oxidative Addition, Nucleophilic Attack, Reductive Elimination nih.govnih.gov |

| Iridium(I) with SEGPHOS or tol-BINAP | π-Allyliridium(III) C,O-benzoate nih.gov | Primary/Secondary Amines, Malonates nih.gov | Formation of Stereogenic Iridium Center, Nucleophilic Addition nih.gov |

| Nickel(0) with dppf Ligand | (dppf)Ni(II) Complex nih.gov | Arylboronic Acids nih.gov | Oxidative Addition, Transmetalation, Reductive Elimination nih.gov |

Additives play a critical role in modulating the outcome of transition metal-catalyzed reactions involving allylic benzoates. The choice of additives, such as bases and ligands, can significantly influence reaction rates, yields, and selectivity.

In many catalytic systems, a base is required to facilitate the reaction. For example, in the iridium-catalyzed allylic amination, cesium carbonate (Cs₂CO₃) was found to be the optimal base for achieving high yields; in its absence, no product was observed. nih.gov In nickel-catalyzed cross-coupling reactions of benzoates with arylboronic acids, potassium carbonate (K₂CO₃) is believed to play a crucial role beyond simple acid scavenging. nih.gov Density-functional theory (DFT) calculations suggest that a ligand exchange reaction between the initially formed nickel complex and the carbonate is a highly exergonic process, providing a major driving force for the oxidative addition step. nih.gov

Ligands are another class of essential additives. Phosphine ligands are commonly used to form more electrophilic and reactive cationic π-allylpalladium complexes in situ. nih.gov In asymmetric catalysis, the choice of a chiral ligand is paramount for inducing enantioselectivity. C₂-symmetric ligands such as (S)-tol-BINAP are used in iridium catalysis to control the facial selectivity of the nucleophilic attack, leading to high levels of enantioselectivity. nih.gov The steric properties of the ligand control the approach of the incoming nucleophile to the π-allyl intermediate. nih.gov

Kinetic studies are essential for understanding reaction mechanisms and optimizing process conditions. By analyzing the dependence of the reaction rate on the concentration of reactants, catalysts, and additives, the rate-determining step (RDS) of the catalytic cycle can be identified.

For the esterification of benzoic acid, a related transformation, the reaction follows first-order kinetics with respect to the acid. dnu.dp.ua In more complex catalytic cycles, such as the Ni-catalyzed cross-coupling of 2,2-difluorovinyl benzoates with arylboronic acids, DFT calculations have been employed to delineate the reaction mechanism and identify the RDS. nih.gov These studies revealed that the initial oxidative addition of the C–O bond of the benzoate (B1203000) to the Ni(0) complex has the highest activation barrier and is therefore the rate-determining step of the entire catalytic process. nih.gov The subsequent transmetalation and reductive elimination steps are significantly more facile. nih.gov Understanding the RDS allows for targeted strategies to improve the reaction, such as designing catalysts that lower the activation energy of this specific step.

| Reaction Step | Calculated Activation Barrier (ΔG‡) | Significance |

|---|---|---|

| Oxidative Addition | ~27.2 kcal mol⁻¹ | Rate-Determining Step (RDS) |

| Transmetalation | Lower than RDS | Facile step post-oxidative addition |

| Reductive Elimination | Spontaneous (low barrier) | Rapid product formation step |

Radical Reaction Mechanisms (e.g., 1,2-Radical Migration)

Beyond two-electron transition metal pathways, the olefin moiety of allyl carboxylates like this compound can participate in one-electron redox reactions to generate radical intermediates. nih.gov These reactions open up unique avenues for functionalization, notably through radical migration processes.

A key mechanism in this class is the 1,2-radical acyloxy migration (RAM), also known as the Surzur-Tanner rearrangement. nih.govchemrxiv.org This process involves the transposition of a radical center and an acyloxy group. chemrxiv.org For an allyl carboxylate, a radical addition to the double bond forms a β-(acyloxy)alkyl radical. This intermediate can then undergo a 1,2-migration of the benzoate group, forming a more stable radical intermediate. nih.gov This radical migration is a type of 1,2-rearrangement, which is a common intramolecular process in organic chemistry driven by the formation of a more stable radical. wikipedia.org The first documented radical aryl migration was reported in 1911. rsc.org

Recent studies have shown that this mechanism can be harnessed in photoredox catalysis. For example, a photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates proceeds via a non-chain radical mechanism involving the formation of an electron donor-acceptor (EDA) complex, followed by 1,2-radical migration and a subsequent bromine atom transfer. nih.gov This reactivity transforms allyl carboxylates into versatile substituted building blocks. nih.govchemrxiv.org

Stereochemical Outcomes and Enantioselectivity in Asymmetric Reactions

Controlling the stereochemical outcome is a critical goal in the synthesis of complex molecules. For transformations involving this compound, asymmetric catalysis can be employed to generate chiral products with high enantioselectivity.

The stereochemistry is often determined during the nucleophilic attack on a metal-π-allyl intermediate. By using a chiral, C₂-symmetric ligand bound to the metal center, it is possible to create a chiral environment that differentiates between the two prochiral faces of the π-allyl group. nih.gov For example, in iridium-catalyzed allylic amination, the use of the (S)-tol-BINAP ligand leads to the formation of products with high enantiomeric excess (ee). nih.gov Computational studies have shown that the enantioselectivity is controlled by steric repulsions between the incoming nucleophile and the chiral ligand. nih.gov

The efficiency of such asymmetric reactions can sometimes depend on the catalyst loading. In certain palladium-catalyzed reactions, a lower catalyst loading can lead to higher enantioselectivity. nih.gov This effect is attributed to the need to allow non-symmetric π-allylpalladium intermediates to fully equilibrate, ensuring that the reaction proceeds through a single, thermodynamically preferred pathway. nih.gov The development of bifunctional catalysts has also enabled the efficient asymmetric synthesis of complex structures, such as 3-substituted benzoxaboroles, via cascade reactions with high yield and enantiomeric excess. nih.gov

| Catalyst/Ligand System | Reaction Type | Observed Outcome | Reference |

|---|---|---|---|

| (S)-Ir-tol-BINAP | Allylic Amination | High levels of enantioselectivity and branched regioselectivity. nih.gov | nih.gov |

| Pd(0) with Chiral Ligands | Allylic Alkylation | Enantiomeric excess can be dependent on catalyst loading (e.g., 91% ee at 0.25 mol% Pd). nih.gov | nih.gov |

| Bifunctional Tertiary Amine-Carbamate | Asymmetric Morita–Baylis–Hillman (MBH) Cascade | Products obtained in high yield and excellent enantiomeric excess after recrystallization. nih.gov | nih.gov |

Hydrogen Bonding Effects in Catalytic Systems

While less commonly discussed than steric and electronic effects, hydrogen bonding can play a subtle but important role in directing the course of catalytic reactions. In the context of transformations involving benzoate esters, hydrogen bonding can influence reactivity by activating substrates or stabilizing transition states.

For instance, in the asymmetric Morita-Baylis-Hillman reaction of 2-formylphenylboronic acids, it is proposed that an intramolecular hydrogen bond between the carbonyl oxygen of the aldehyde and the boronic acid group can activate the aldehyde. nih.gov This activation promotes the reaction, even with aromatic aldehydes that bear electron-donating groups and are typically less reactive. nih.gov While not a direct example involving this compound, this principle illustrates how non-covalent interactions can be strategically employed within a catalytic system. It is plausible that in certain catalytic environments, hydrogen bond donors or acceptors could interact with the ester carbonyl of this compound, influencing its orientation within the catalyst's coordination sphere and thereby affecting activity and selectivity.

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Allylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Methyl 3-allylbenzoate, offering insights into the connectivity and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR for Primary Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the primary evidence for the structural framework of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the allyl group protons, and the methyl ester protons. The aromatic region typically shows complex splitting patterns due to the meta-substitution. The allyl group gives rise to characteristic signals for the allylic methylene (B1212753) protons, the vinylic methine proton, and the terminal vinylic methylene protons. A sharp singlet corresponds to the three protons of the methyl ester group.

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the allyl group, and the methyl carbon. The symmetry of the parent methyl benzoate (B1203000) is broken by the allyl group, resulting in distinct signals for all aromatic carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.8 - 7.9 | m | - |

| Aromatic H | 7.3 - 7.4 | m | - |

| Allyl -CH= | 5.9 - 6.1 | m | - |

| Allyl =CH₂ | 5.0 - 5.2 | m | - |

| O-CH₃ | 3.9 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| Aromatic C (quaternary) | ~138, ~132, ~130 |

| Aromatic CH | ~133, ~128, ~127 |

| Allyl -CH= | ~137 |

| Allyl =CH₂ | ~116 |

| Ar-CH₂- | ~40 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the complex signals and confirm the connectivity, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, within the allyl group spin system (i.e., between the Ar-CH₂ protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. researchgate.net It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~52 ppm, confirming the O-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. columbia.edu Key correlations for this compound would include the correlation from the methyl protons (~3.9 ppm) to the carbonyl carbon (~167 ppm) and the correlation from the allylic methylene protons (~3.4 ppm) to the aromatic C3 carbon (~138 ppm), confirming the attachment point of the allyl group. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the molecule's preferred conformation. For instance, NOESY could show correlations between the allylic protons and the H2/H4 aromatic protons, providing insight into the orientation of the allyl group relative to the benzene (B151609) ring. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. The exact mass can be calculated from its molecular formula, C₁₁H₁₂O₂. HRMS analysis would confirm this composition by matching the experimentally measured mass to the calculated value within a very small margin of error (typically <5 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. nih.gov This technique is ideal for assessing the purity of a this compound sample and identifying any impurities. The compound would elute from the GC column at a specific retention time, after which it enters the mass spectrometer.

The mass spectrum produced by electron ionization (EI) would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (176.21 g/mol ). Furthermore, a characteristic fragmentation pattern would be observed, providing structural confirmation. Key fragments for this compound would likely include ions resulting from the loss of the methoxy (B1213986) group (-•OCH₃) to give an acylium ion, and fragmentation of the allyl chain. restek.com

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 145 | [M - •OCH₃]⁺ |

| 135 | [M - •C₃H₅]⁺ |

| 117 | [M - COOCH₃]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. researchgate.net The resulting spectra serve as a molecular "fingerprint" and are used to identify the functional groups present. researchgate.netresearchgate.net

For this compound, the IR spectrum would display characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ester group is one of the most prominent features. brainly.com Aromatic C=C stretching bands and various C-H stretching and bending vibrations for the aromatic, vinylic, allylic, and methyl groups would also be clearly visible. researchgate.netbrainly.com Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic ring and allyl group. nih.gov

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H stretch | IR, Raman | 3100 - 3000 | Medium-Weak |

| Alkyl/Allyl C-H stretch | IR, Raman | 3000 - 2850 | Medium |

| C=O stretch (ester) | IR | ~1720 | Strong |

| C=C stretch (allyl) | IR, Raman | ~1640 | Medium |

| C=C stretch (aromatic) | IR, Raman | 1600 - 1450 | Medium-Strong |

| C-O stretch (ester) | IR | 1300 - 1100 | Strong |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its key functional groups. The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific vibrational modes of the molecule's bonds. For this compound, the spectrum is characterized by distinct peaks corresponding to its ester, aromatic, and allyl moieties.

The most prominent absorption band is the ester carbonyl (C=O) stretching vibration, which typically appears in the region of 1720-1730 cm⁻¹. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, usually found in the 1600-1450 cm⁻¹ range, and C-H stretching vibrations from the aromatic ring, which appear above 3000 cm⁻¹. The allyl group introduces several characteristic peaks: the C=C double bond stretch is typically observed around 1645 cm⁻¹, while the =C-H stretching of the vinyl group is seen at approximately 3080 cm⁻¹. The C-O stretching vibrations of the ester group are also visible, typically as two bands in the 1300-1000 cm⁻¹ region.

These characteristic absorption frequencies allow for the verification of the compound's structure and can be used to assess its purity by detecting the presence of impurities with different functional groups, such as carboxylic acids (broad O-H stretch) or alcohols.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~3030-3100 |

| Allyl =C-H | Stretch | ~3080 |

| Alkyl C-H | Stretch | ~2850-2960 |

| Ester C=O | Stretch | ~1725 |

| Allyl C=C | Stretch | ~1645 |

| Aromatic C=C | Stretch | ~1600, 1585, 1450 |

| Ester C-O | Stretch | ~1280, 1120 |

In Situ FTIR for Reaction Monitoring and Mechanistic Insight (e.g., ReactIR)

In situ FTIR spectroscopy, often utilizing attenuated total reflectance (ATR) probes like ReactIR, is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time. This technique provides continuous data on the concentration of reactants, intermediates, and products, offering significant insights into reaction kinetics, pathways, and mechanisms without the need for sampling.

For the synthesis of this compound, which can be prepared via methods like palladium-catalyzed allylation of methyl 3-bromobenzoate, in situ FTIR would be invaluable. google.com By inserting an ATR probe directly into the reaction vessel, chemists can track the consumption of the starting materials by monitoring the disappearance of their characteristic infrared bands. Simultaneously, the formation of this compound is observed by the appearance and growth of its unique spectral features, particularly the ester carbonyl peak around 1725 cm⁻¹ and the allyl C=C stretch near 1645 cm⁻¹.

This real-time monitoring allows for precise determination of reaction endpoints, optimization of process parameters (such as temperature, pressure, and catalyst loading), and detection of any transient intermediates or byproducts. For instance, in palladium-catalyzed coupling reactions, understanding the catalyst's behavior and the reaction's progress is crucial for efficiency and selectivity. diva-portal.orgateneo.edu Similarly, if this compound were to be used in a subsequent reaction, such as a Grignard addition to the ester, in situ FTIR could track the consumption of the ester and the formation of the tertiary alcohol product. researchgate.netmit.educhemistrysteps.com The kinetic data obtained from these measurements are essential for developing robust and scalable chemical processes.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

As of now, a specific crystal structure for this compound has not been deposited in public databases like the Cambridge Structural Database. However, the application of this technique would provide invaluable structural information. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the meta substitution pattern on the benzene ring and reveal the solid-state conformation of the allyl and methyl ester groups relative to the aromatic plane. This information is crucial for understanding intermolecular interactions, such as pi-stacking or van der Waals forces, which govern the material's bulk properties. Crystallographic data from related substituted methyl benzoate compounds demonstrate how different functional groups influence packing and molecular geometry. nih.govresearchgate.net

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like aromatic esters. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the UV region (typically around 254 nm). HPLC is highly effective for determining the purity of a sample by separating the main compound from non-volatile impurities, isomers, or starting materials from a synthesis. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis when calibrated with known standards.

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. tdx.cat A small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase (e.g., a polysiloxane polymer) to which the analyte adsorbs and desorbs as it passes through. Separation is achieved based on the compound's boiling point and its affinity for the stationary phase.

When coupled with a Mass Spectrometer (GC-MS), this technique provides powerful identification capabilities. researchgate.netsemanticscholar.orgmdpi.com As this compound elutes from the GC column, it is fragmented and ionized in the mass spectrometer, generating a unique mass spectrum based on its mass-to-charge ratio. This fragmentation pattern serves as a fingerprint for identification. The molecular ion peak would confirm the compound's molecular weight (176.21 g/mol ). google.com GC is highly sensitive and can be used to detect and quantify trace impurities, making it a critical tool for quality control. tdx.cat

Table 2: Typical Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis | Purity assessment, quantification of non-volatile impurities |

| GC | Nonpolar (e.g., Polysiloxane) | Inert Gas (e.g., He, N₂) | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, separation of volatile isomers, identification (with MS) |

Thermal Analysis for Polymerization Studies (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is particularly useful for studying the polymerization of monomers like this compound and characterizing the resulting polymer. bohrium.com

The allyl group in this compound allows it to undergo radical polymerization to form poly(this compound). mdpi.commdpi.com During a DSC experiment where the monomer is heated in the presence of a radical initiator, the onset of polymerization can be detected as an exothermic event. The area of this exothermic peak is directly proportional to the heat of polymerization (enthalpy), providing quantitative data on the reaction's energetics.

Furthermore, after polymerization, DSC can be used to determine key thermal properties of the resulting polymer. The most important of these is the glass transition temperature (Tg), which appears as a step-like change in the heat capacity on the DSC thermogram. researchgate.netarxiv.org The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This value is critical for understanding the polymer's mechanical and physical properties at different temperatures and is influenced by factors like molecular weight and cross-linking. DSC can also be used to study the thermal stability and degradation of the polymer at higher temperatures. nih.gov

Computational and Theoretical Studies on Methyl 3 Allylbenzoate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl 3-allylbenzoate. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a popular and effective method for studying medium-sized organic compounds due to its balance of accuracy and computational efficiency. jmaterenvironsci.com DFT calculations are used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in space. From this optimized structure, various electronic properties can be calculated.

DFT studies on related benzoate (B1203000) derivatives have shown that the method can reliably predict geometrical parameters such as bond lengths and angles. jmaterenvironsci.comresearchgate.net For this compound, key structural parameters, including the lengths of the bonds within the benzene (B151609) ring, the ester group, and the allyl substituent, can be determined. The planarity and symmetry of the molecule, as well as any steric interactions between the substituent groups, can be assessed. semanticscholar.org

Furthermore, DFT is employed to analyze the electronic properties of the molecule. This includes calculating the distribution of electron density, which helps in identifying electron-rich and electron-poor regions. Properties derived from the electron density, such as atomic charges and the molecular electrostatic potential (MEP), provide valuable information about the molecule's reactivity. jmaterenvironsci.comscirp.org The MEP map, for instance, visually indicates sites susceptible to electrophilic or nucleophilic attack. scirp.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govub.ac.id

Table 1: Calculated Structural Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-C2 | 1.39 | C1-C2-C3 | 120.1 |

| C-O (ester) | 1.36 | C2-C1-C6 | 119.4 |

| C=O (ester) | 1.21 | O-C-CH3 | 115.8 |

| C-C (allyl) | 1.50 | C-C=C (allyl) | 124.5 |

| C=C (allyl) | 1.34 | ||

| Mulliken Atomic Charges (e) | |||

| O (carbonyl) | -0.55 | ||

| O (ether) | -0.48 |

Note: The data in this table are representative values based on DFT calculations for similar benzoate structures and are intended for illustrative purposes.

Computational methods are increasingly used to predict NMR spectra, which can be a vital tool for structure elucidation and verification. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP/6-31G**), is a common approach for calculating the NMR chemical shifts of organic molecules, including those with ester groups. nih.gov These calculations provide theoretical chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. The accuracy of these predictions has improved significantly, with root mean square errors for ¹H shifts often falling below 0.20 ppm when compared to experimental data. nih.govnih.gov However, deviations can occur, particularly for protons near electronegative atoms. nih.gov Comparing the calculated shifts with experimental data can help confirm assignments and provide a deeper understanding of how the electronic environment influences the chemical shift of each nucleus. github.io While less common for routine analysis, the prediction of spin-spin coupling constants is also possible and can provide further structural insights.

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (ester CH₃) | 3.91 | C (ester CH₃) | 52.3 |

| H (allyl CH₂) | 3.45 | C (allyl CH₂) | 39.5 |

| H (allyl CH=) | 5.98 | C (allyl CH=) | 136.8 |

| H (allyl =CH₂) | 5.10, 5.15 | C (allyl =CH₂) | 116.5 |

| H (aromatic) | 7.30 - 7.95 | C (aromatic) | 128.0 - 138.0 |

Note: The data in this table are representative values based on known shifts for methyl benzoate and allyl-substituted aromatic compounds and are intended for illustrative purposes.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful asset for elucidating the detailed mechanisms of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. rsc.org This allows for a step-by-step understanding of the reaction pathway.

For reactions involving the allyl group, such as allylic substitution, computational studies can distinguish between different possible mechanisms, for example, an inner-sphere or outer-sphere pathway. nih.gov In transition-metal-catalyzed reactions, which are common for allylic compounds, modeling can clarify the role of the catalyst. libretexts.org For instance, in a rhodium-catalyzed allylic alkylation using an allyl benzoate substrate, DFT studies have been used to identify the active catalytic species, determine the turnover-determining step (such as C–O bond oxidative addition), and characterize the structure of key intermediates like η³-Rh-π-allyl complexes. rsc.orgnih.gov By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. rsc.org These computational insights are crucial for optimizing reaction conditions and developing new catalytic systems.

Stereochemical Analysis and Prediction of Selectivity

When reactions involving this compound can lead to multiple stereoisomers, computational methods can be invaluable for predicting and explaining the observed selectivity. By calculating the energies of the transition states leading to different stereochemical outcomes (e.g., enantiomers or diastereomers), the preferred pathway can be identified. rsc.org

In asymmetric catalysis, understanding the origin of enantioselectivity is a primary goal. Computational studies can model the interaction between the substrate (this compound), the catalyst, and any chiral ligands. For example, in the context of an asymmetric allylic alkylation, DFT calculations can be used to analyze the transition states for the addition of a nucleophile to the different faces of a π-allyl intermediate. rsc.orgnih.gov The energy difference between these competing transition states dictates the enantiomeric excess of the product. This energy difference often arises from subtle differences in steric hindrance or noncovalent interactions (such as C-H···O or C-H···π interactions) between the substrate and the chiral environment of the catalyst. rsc.orgnih.gov By identifying the key interactions that stabilize the favored transition state, these models provide a rational basis for the observed stereoselectivity and can guide the design of more selective catalysts. thieme-connect.com

Applications of Methyl 3 Allylbenzoate in Materials Science and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Molecules

Methyl 3-allylbenzoate serves as a versatile building block in organic synthesis due to the reactivity of its distinct functional groups. The ester functionality can undergo several common reactions, such as hydrolysis to form the corresponding carboxylic acid, transesterification with other alcohols, and reduction to yield benzyl (B1604629) alcohol. nbinno.com These transformations allow for the modification of the benzoate (B1203000) core of the molecule.

The allyl group provides another site for chemical modification. Allyl functionalities are known to participate in a variety of organic reactions, including thiol-ene reactions for the formation of thioethers and palladium-catalyzed cross-coupling reactions. nih.govnih.gov This dual reactivity makes this compound a potentially useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. For instance, the synthesis of various heterocyclic compounds often relies on starting materials with multiple reactive sites that can be selectively addressed. researchgate.netmdpi.com While specific examples detailing the use of this compound in multi-step total synthesis are not prevalent in the reviewed literature, its structural motifs are common in synthetic chemistry.

Polymer Chemistry Applications

The presence of the polymerizable allyl group makes this compound a monomer of interest in polymer chemistry.

Allyl compounds, including allyl benzoates, can undergo free-radical polymerization. researchgate.net Research on substituted allyl benzoates, such as 4-alkoxy allyl benzoates, has demonstrated their capability to form homopolymers. researchgate.netache-pub.org.rs The polymerization is typically initiated by free-radical initiators like azobisisobutyronitrile (AIBN). researchgate.net The general mechanism for the free-radical polymerization of vinyl and allyl monomers involves initiation, propagation, and termination steps. youtube.com The reactivity of allyl monomers in homopolymerization can be influenced by factors such as steric hindrance and the potential for degradative chain transfer, which can affect the final molecular weight of the polymer.

To tailor the properties of the resulting materials, this compound can be copolymerized with other monomers. Studies on similar allyl esters have shown that copolymerization with monomers like dioctadecyl maleate (B1232345) can be used to modify the properties of the final polymer. researchgate.net The incorporation of different comonomers allows for the modulation of characteristics such as solubility, thermal stability, and mechanical properties. For example, the copolymerization of allyl methacrylate (B99206) with divinylbenzene (B73037) has been used to create porous polymer networks with varying surface areas. nih.gov Copolymerization of vinyl esters with allyl esters has also been explored to develop new biomaterials. tuwien.atresearchgate.net This approach allows for the creation of a wide range of copolymers with properties designed for specific applications.

One of the significant applications of polymers derived from allyl benzoates is in the formulation of functional polymeric additives. Specifically, they have been investigated as flow improvers for waxy crude oils. researchgate.netache-pub.org.rsache-pub.org.rs The buildup of paraffin (B1166041) wax in crude oil at low temperatures can lead to high viscosity and poor flow, posing a major challenge in the petroleum industry. ache-pub.org.rs Polymers and copolymers synthesized from long-chain 4-alkoxy allyl benzoates have been shown to be effective in reducing the pour point and apparent viscosity of crude oil. researchgate.net

The effectiveness of these additives is influenced by the length of the alkyl chain on the benzoate ring and the concentration of the polymer in the crude oil. researchgate.net Copolymerization with dioctadecyl maleate has been found to enhance the efficiency of these polymeric flow improvers. researchgate.net

| Polymer Additive | Concentration (ppm) | Pour Point Depression (°C) | Reference |

|---|---|---|---|

| Poly(4-dodecyloxy allyl benzoate) | 5000 | Data not specified | researchgate.net |

| Poly(4-octadecyloxy allyl benzoate) | 5000 | Data not specified | researchgate.net |

| Poly(4-octadecyloxy allyl benzoate-co-dioctadecyl maleate) | 5000 | Highest pour point reduction | researchgate.net |

Natural Occurrence and Phytochemical Relevance (e.g., Benzoin (B196080) Constituents)

Allyl benzoate is found as a constituent in the balsamic resin known as benzoin, which is obtained from trees of the genus Styrax. researchgate.net There are two main types of benzoin, Siam benzoin and Sumatra benzoin, both of which are used in perfumes, flavorings, and traditional medicine. nih.gov Phytochemical analysis of these resins has revealed a complex mixture of aromatic compounds.

The volatile extracts of Siam benzoin have been shown to contain benzoic acid, methyl benzoate, and allyl benzoate as major components. researchgate.net Sumatra benzoin also contains a variety of benzoic and cinnamic acid esters. tinkturenpresse.de The presence of these esters contributes to the characteristic aroma and biological properties of the resin. While the literature confirms the presence of allyl benzoate and methyl benzoate in benzoin, the specific isomer, this compound, is not explicitly identified in the reviewed sources. However, the co-occurrence of these related structures points to the phytochemical relevance of substituted benzoates in these natural resins.

| Benzoin Type | Major Components | Reference |

|---|---|---|

| Siam Benzoin | Benzyl benzoate, Benzoic acid, Methyl benzoate, Allyl benzoate | researchgate.net |

| Sumatra Benzoin | Styrene, Cinnamic acid, Benzyl cinnamate | researchgate.net |

Future Research Directions and Emerging Trends in Methyl 3 Allylbenzoate Chemistry

Development of More Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of aromatic esters like methyl 3-allylbenzoate. jddhs.com Future research will concentrate on replacing conventional methods, which often rely on hazardous reagents and generate significant waste, with more sustainable alternatives. jddhs.comevergreensinochem.com

Key areas of development include:

Solid Acid Catalysts: A significant trend is the replacement of corrosive liquid acid catalysts, such as sulfuric acid, with reusable solid acid catalysts. evergreensinochem.com Research into materials like zirconium/titanium (Zr/Ti) solid acids for esterification reactions has shown high catalytic activity and the advantage of easy separation from the reaction mixture, allowing for catalyst recycling without a significant loss in performance. mdpi.com This approach minimizes waste and avoids the environmental issues associated with traditional acid catalysts. evergreensinochem.com

Green Solvents and Conditions: The use of eco-friendly solvents is a cornerstone of green chemistry. unibo.it Research is expected to explore alternatives to volatile organic compounds, with ionic liquids being a promising option due to their low volatility, high thermal stability, and potential to act as both solvent and catalyst. evergreensinochem.com Furthermore, solvent-free reaction conditions, often facilitated by techniques like microwave activation, offer a path to highly efficient and clean synthesis, reducing both energy consumption and the need for purification. nih.govresearchgate.net

Continuous Flow Processing: Process intensification through continuous flow reactors, particularly microreactors, is a viable direction for improving synthesis efficiency. evergreensinochem.com These systems offer enhanced mass and heat transfer, providing a more uniform reaction environment and significantly shortening reaction times compared to traditional batch reactors. evergreensinochem.com A reported esterification in a microreactor saw reaction times reduced from hours to minutes with a notable increase in conversion rate. evergreensinochem.com

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable raw materials. evergreensinochem.com Future investigations may focus on deriving key precursors for this compound, such as benzoic acid derivatives, from biomass sources like lignin, moving away from a reliance on petrochemicals. evergreensinochem.com

| Sustainable Approach | Key Features | Potential Advantages for this compound Synthesis | Relevant Research Findings |

|---|---|---|---|

| Solid Acid Catalysis | Heterogeneous, reusable catalysts (e.g., Zr/Ti oxides). mdpi.com | Eliminates corrosive liquid acids, simplifies product separation, reduces waste. evergreensinochem.commdpi.com | Zr/Ti solid acids have demonstrated high activity and reusability in methyl benzoate (B1203000) synthesis. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid, volumetric heating. researchgate.net | Drastically reduced reaction times, increased yields, often solvent-free. nih.govresearchgate.net | Microwave-assisted esterification of benzoic acid achieved 99.99% conversion in 10 minutes. researchgate.net |

| Continuous Flow Reactors | Reactants are continuously fed into a reactor with constant product removal. evergreensinochem.com | Improved control over reaction parameters, enhanced safety, higher throughput. evergreensinochem.com | Use of microreactors has been shown to increase conversion rates by over 20% for esterification. evergreensinochem.com |

| Green Solvents | Use of environmentally benign solvents like ionic liquids. evergreensinochem.com | Reduced toxicity and volatility, potential for recyclability. evergreensinochem.com | Ionic liquids can function as both solvents and catalysts, enhancing reaction rates. evergreensinochem.com |

Exploration of Novel Catalytic Transformations and Selectivity Control

The functional groups of this compound—the ester, the allyl group, and the aromatic ring—offer a rich platform for a variety of chemical transformations. Future research will focus on developing novel catalytic systems that can manipulate these groups with high precision and selectivity, unlocking new synthetic pathways and applications.

A primary challenge in organic chemistry is controlling selectivity in molecules with multiple reactive sites. nih.gov For this compound, this involves selectively targeting the double bond of the allyl group, the ester functionality, or specific positions on the aromatic ring. Future work will likely involve:

Advanced Catalyst Design: The development of sophisticated catalysts is crucial. This includes exploring novel solid acid catalysts, transition-metal complexes, and biocatalysts (enzymes) that can offer unprecedented levels of chemo-, regio-, and stereoselectivity. For instance, palladium-based catalysts have been effective in carbonylative transformations, a strategy that could be adapted for reactions involving this compound. rsc.org

Intermediate Control: A key strategy for achieving high selectivity is the manipulation of reaction intermediates. nih.gov By designing catalytic systems that stabilize or favor the formation of a specific intermediate, chemists can guide the reaction toward a desired product, even if it is not the thermodynamically favored one. This approach is particularly relevant for controlling functionalization on the allyl group or for directing substitutions on the benzene (B151609) ring.

Ligand-Mediated Selectivity: In transition-metal catalysis, the choice of ligand plays a pivotal role in determining the reaction's outcome. nih.gov Research will continue to explore libraries of ligands, such as phosphines, to fine-tune the electronic and steric properties of the catalyst, thereby controlling selectivity in cross-coupling, hydrogenation, or oxidation reactions involving this compound. nih.gov

Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, the integration of Process Analytical Technology (PAT) for real-time reaction monitoring is becoming indispensable. hitec-zang.de This approach allows chemists to track the concentrations of reactants, intermediates, and products as the reaction proceeds, enabling precise control and rapid optimization. hitec-zang.denih.gov

Future applications in the context of this compound chemistry will likely involve a suite of non-invasive spectroscopic techniques:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Raman spectroscopy, Infrared (IR) spectroscopy, and UV/Vis spectroscopy are powerful tools for online monitoring. hitec-zang.deuvic.ca For instance, Raman spectroscopy can be interfaced with a continuous-flow reactor to monitor product formation by tracking unique vibrational bands in real-time. nih.gov

Mass Spectrometry: Advanced mass spectrometry techniques, like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS), are highly effective for identifying and tracking catalytic intermediates, providing crucial data for understanding reaction mechanisms. uvic.ca

Multi-Technique Platforms: The true power of PAT lies in combining multiple analytical tools. hitec-zang.de A fully integrated system could use IR or NMR to monitor the bulk reaction progress while using a coupled chromatography-spectrometry technique (e.g., UHPLC) for detailed quantification of products and impurities at specific time points or steady states. hitec-zang.de This multi-faceted approach provides a comprehensive, data-rich picture of the chemical transformation. hitec-zang.de

| Analytical Technique | Principle of Operation | Application in Real-time Monitoring | Reference |

|---|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Quantitative monitoring of reactants and products; can be used in stopped-flow systems for fast kinetics. uvic.ca | hitec-zang.deuvic.ca |

| Raman Spectroscopy | Measures vibrational modes of molecules via inelastic light scattering. | Excellent for inline monitoring in flow reactors; can identify unique product signals. nih.gov | nih.gov |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Well-suited for monitoring functional group transformations (e.g., C=O stretch in the ester). hitec-zang.de | hitec-zang.de |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Ideal for detecting and identifying transient intermediates in complex catalytic cycles. uvic.ca | uvic.ca |

| UV/Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules. | Useful for monitoring reactions involving changes in conjugation or chromophores. hitec-zang.de | hitec-zang.de |

Synergistic Application of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. Theoretical calculations can predict reaction outcomes, elucidate complex mechanisms, and guide the design of experiments, thereby saving time and resources.

In the study of this compound, this synergistic approach will be crucial for:

Mechanism Elucidation: Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping reaction pathways, characterizing transition state structures, and calculating activation energies. nih.gov This allows researchers to understand why a particular catalyst or set of conditions leads to a specific product, providing insights into regio- and stereoselectivity that can be difficult to obtain through experiments alone. nih.gov

Thermochemical Analysis: High-level quantum chemical methods (e.g., G3, G4) can be used to calculate thermochemical properties like enthalpies of formation. researchgate.netnih.gov These theoretical values can be benchmarked against experimental data obtained from techniques like combustion calorimetry, providing a robust validation of both the computational models and the experimental results. nih.gov

Predictive Modeling: As computational power grows, it becomes increasingly feasible to screen virtual libraries of catalysts or substrates to predict their reactivity. Molecular dynamics (MD) simulations can provide insights into the conformational behavior and intermolecular interactions of molecules like this compound, complementing experimental studies on material properties. rsc.org This predictive capability can guide experimental efforts toward the most promising candidates for a given transformation.

Q & A

Q. How can researchers ensure compliance with FAIR data principles when publishing spectral data for this compound?

- Methodological Answer :

- Findable : Deposit raw spectra in repositories like Zenodo with DOI links.

- Accessible : Use open file formats (e.g., JCAMP-DX for NMR).

- Interoperable : Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical terms).

- Reusable : Provide experimental parameters (e.g., NMR spectrometer frequency, solvent) .《科研基础与工具》-第三节 论文检索与下载:如何使用谷歌学术|如何下载论文|其他检索论文方式22:02

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.